molecular formula C11H11N3O5 B7541196 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid

2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid

Cat. No. B7541196
M. Wt: 265.22 g/mol
InChI Key: NUNUVHAYQFZCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid, also known as MFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. MFP is a furo[2,3-d]pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects on living organisms. In

Mechanism of Action

2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid is a competitive inhibitor of various enzymes, meaning that it binds to the active site of the enzyme and prevents the substrate from binding. The exact mechanism of action of 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid varies depending on the enzyme being inhibited. For example, 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid inhibits dihydrofolate reductase by binding to the enzyme's active site and preventing the conversion of dihydrofolate to tetrahydrofolate, which is necessary for DNA synthesis.
Biochemical and Physiological Effects
2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects on living organisms. In addition to inhibiting enzyme activity, 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. These effects are thought to be due to 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid's ability to disrupt various cellular processes, such as DNA synthesis and energy metabolism.

Advantages and Limitations for Lab Experiments

2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid has several advantages as a tool for biochemical research. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid is relatively stable and can be easily synthesized in the lab. However, there are also limitations to using 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid in lab experiments. Its inhibitory effects on enzymes can be non-specific, meaning that it may inhibit multiple enzymes at once. Additionally, 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid's effects on living organisms can be complex and difficult to interpret.

Future Directions

There are several potential future directions for research on 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid. One area of interest is the development of new 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid derivatives with improved specificity and potency. Additionally, 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid could be used as a tool for studying the role of various enzymes and proteins in disease states, such as cancer and inflammation. Finally, 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid could be used in drug discovery and development, either as a lead compound or as a tool for screening potential drug candidates.
Conclusion
In conclusion, 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid, or 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid, is a synthetic compound with a variety of potential applications in biochemical research. Its ability to inhibit enzyme activity and disrupt cellular processes makes it a useful tool for studying various biological systems. While there are limitations to using 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid in lab experiments, its potential applications in drug discovery and development make it an area of interest for future research.

Synthesis Methods

2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid can be synthesized using a variety of methods, including condensation reactions and the use of protecting groups. One common method involves the reaction of 6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected to yield 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid.

Scientific Research Applications

2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid has been shown to have a variety of potential applications in biochemical research. It can be used as a tool for studying the mechanism of action of various enzymes and proteins, as well as for drug discovery and development. 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid has been shown to inhibit the activity of a variety of enzymes, including dihydrofolate reductase, thymidylate synthase, and glyceraldehyde-3-phosphate dehydrogenase. These enzymes play important roles in various cellular processes, and the inhibition of their activity by 2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid can provide valuable insights into their function.

properties

IUPAC Name

2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c1-4(11(17)18)14-9(16)6-5(2)19-10-7(6)8(15)12-3-13-10/h3-4H,1-2H3,(H,14,16)(H,17,18)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNUVHAYQFZCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)N=CNC2=O)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.